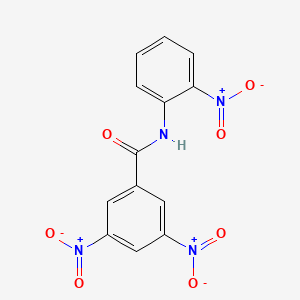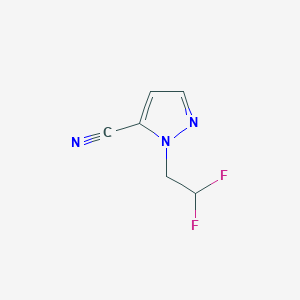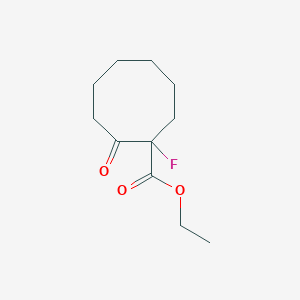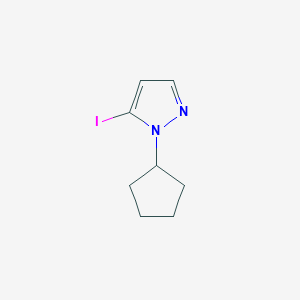![molecular formula C14H16FNO2 B15045611 2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B15045611.png)
2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone is a complex organic compound with a molecular formula of C14H16FNO2 This compound is characterized by the presence of a fluorobenzylidene group, an oxido-lambda~5~-azanyl group, and a methylcyclohexanone structure
Preparation Methods
The synthesis of 2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone involves several steps. One common method includes the reaction of 2-fluorobenzaldehyde with a suitable amine to form the corresponding imine. This imine is then subjected to oxidation to introduce the oxido-lambda~5~-azanyl group. The final step involves the cyclization of the intermediate to form the desired methylcyclohexanone structure. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity .
Chemical Reactions Analysis
2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group or other reduced forms.
Substitution: The fluorobenzylidene group can undergo substitution reactions, where the fluorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone involves its interaction with specific molecular targets. The oxido-lambda~5~-azanyl group is known to participate in redox reactions, which can affect cellular processes. The fluorobenzylidene group may interact with biological receptors, influencing various signaling pathways. These interactions can lead to changes in cellular function, contributing to the compound’s biological activities .
Comparison with Similar Compounds
2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone can be compared with similar compounds such as:
2-[(Z)-(4-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone: This compound has a similar structure but with a different position of the fluorine atom on the benzylidene group.
2-[(Z)-(2-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone: This compound has a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
2-[(Z)-(2-fluorobenzylidene)(hydroxy)-lambda~5~-azanyl]-2-methylcyclohexanone: This compound has a hydroxy group instead of an oxido group, affecting its reactivity and interactions.
Properties
Molecular Formula |
C14H16FNO2 |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-N-(1-methyl-2-oxocyclohexyl)methanimine oxide |
InChI |
InChI=1S/C14H16FNO2/c1-14(9-5-4-8-13(14)17)16(18)10-11-6-2-3-7-12(11)15/h2-3,6-7,10H,4-5,8-9H2,1H3/b16-10- |
InChI Key |
YXZNAPPRZBRYDY-YBEGLDIGSA-N |
Isomeric SMILES |
CC1(CCCCC1=O)/[N+](=C/C2=CC=CC=C2F)/[O-] |
Canonical SMILES |
CC1(CCCCC1=O)[N+](=CC2=CC=CC=C2F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B15045542.png)


![2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15045555.png)

![1-[2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B15045564.png)



![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15045597.png)
![(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B15045600.png)
![[(1E)-2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-phenylacetate](/img/structure/B15045603.png)
